5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide are Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers . The aberrant activation of FGFRs has led to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity. It is designed and synthesized as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This interaction results in the inhibition of the growth of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the FGFR signaling pathway. By inhibiting FGFRs, this compound disrupts the signaling pathway, leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of the action of this compound include strong growth-inhibitory effects. It shows selectivity toward the estrogen receptor-positive breast cancer cells (MCF-7) compared to other 5-amino-1H-pyrazole-4-carboxamide derivatives . In addition, it also exhibits appropriate (μM) adenosine deaminase inhibitory potency .
Biochemical Analysis
Biochemical Properties
5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives . The nature of these interactions is complex and often involves the formation of covalent bonds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific context and conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with suitable reagents. One common method involves the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate under specific conditions to form the corresponding tetrahydropyrazolopyridine derivatives . Another approach includes the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dimethylpyrazole: A closely related compound with similar structural features and reactivity.
3-amino-1H-pyrazole: Another pyrazole derivative with an amino group at a different position, leading to distinct chemical properties.
4-amino-1H-pyrazole: Similar to 5-amino-1,3-dimethylpyrazole but with the amino group at the 4-position.
Uniqueness
5-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a valuable compound in various research fields .
Properties
IUPAC Name |
5-amino-N,1-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)4-3-5(7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKQPLDWVAVUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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